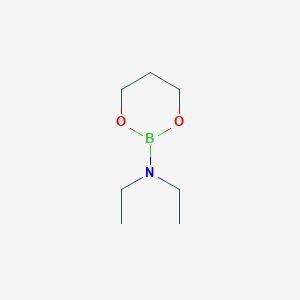![molecular formula C25H21ClN2O5 B14152283 5-(4-chlorophenyl)-2,3-bis(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione CAS No. 1023832-98-5](/img/structure/B14152283.png)
5-(4-chlorophenyl)-2,3-bis(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-2,3-bis(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrrolo[3,4-d][1,2]oxazole core, substituted with chlorophenyl and methoxyphenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2,3-bis(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-d][1,2]oxazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired cyclization.
Introduction of Substituents: The chlorophenyl and methoxyphenyl groups are introduced through substitution reactions. These reactions often involve the use of halogenated precursors and nucleophilic aromatic substitution mechanisms.
Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired product. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
5-(4-chlorophenyl)-2,3-bis(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into reduced forms. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups. Nucleophilic aromatic substitution is a common mechanism for these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
5-(4-chlorophenyl)-2,3-bis(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It may serve as a lead compound in drug discovery.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in electronics and photonics.
作用機序
The mechanism of action of 5-(4-chlorophenyl)-2,3-bis(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered metabolic processes.
Receptor Binding: By binding to specific receptors, the compound can modulate cellular signaling pathways.
Gene Expression: The compound may influence gene expression, resulting in changes in protein synthesis and cellular function.
類似化合物との比較
Similar Compounds
- 4-Methoxy-6-(4-methoxyphenethyl)-5,6-dihydro-2H-pyran-2-one
- N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylamino)sulfonyl]benzamide
Uniqueness
5-(4-chlorophenyl)-2,3-bis(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione stands out due to its unique combination of substituents and core structure. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
1023832-98-5 |
|---|---|
分子式 |
C25H21ClN2O5 |
分子量 |
464.9 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-2,3-bis(4-methoxyphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C25H21ClN2O5/c1-31-19-11-3-15(4-12-19)22-21-23(33-28(22)18-9-13-20(32-2)14-10-18)25(30)27(24(21)29)17-7-5-16(26)6-8-17/h3-14,21-23H,1-2H3 |
InChIキー |
HUIYPMWXPZQSQU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)ON2C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-(5-bromothiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14152200.png)
![2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B14152205.png)
![N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide](/img/structure/B14152208.png)
![1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14152215.png)
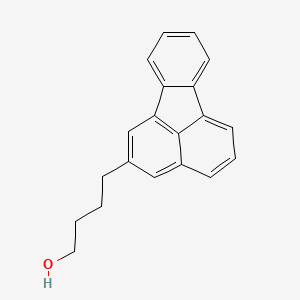
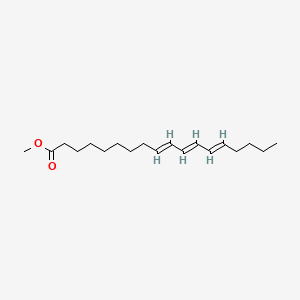
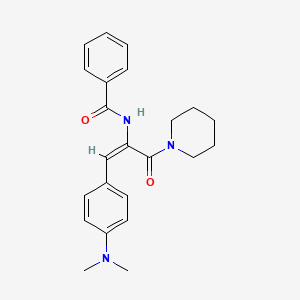
![[(E)-5-hydroxyhex-1-enyl]boronic acid](/img/structure/B14152235.png)
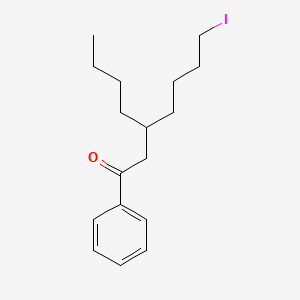
![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14152267.png)
![Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14152270.png)
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14152274.png)
![1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14152276.png)
